benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
Overview
Description
Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is a synthetic organic compound characterized by the presence of an imidazole ring substituted with dimethyl groups and a carbamate functional group
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to be key components in functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been highlighted for their diverse range of applications, including pharmaceuticals and agrochemicals .
Biochemical Pathways
Imidazole derivatives are known to be deployed in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known for their broad range of chemical and biological properties .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be conducted under solvent-free conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4,5-dimethyl-1H-imidazole-2-methanamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Benzyl chloroformate+4,5-dimethyl-1H-imidazole-2-methanamine→Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carbamates.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate: Characterized by the presence of a benzyl group and a carbamate functional group.
4,5-Dimethyl-1H-imidazole-2-methanamine: Lacks the benzyl and carbamate groups, making it less versatile in terms of chemical reactivity.
Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]amine: Similar structure but lacks the carbamate group, affecting its biological activity.
Uniqueness
This compound is unique due to the presence of both the benzyl and carbamate groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-11(2)17-13(16-10)8-15-14(18)19-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCJXSQZNVQJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CNC(=O)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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